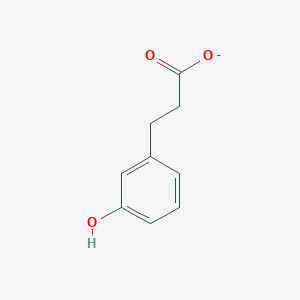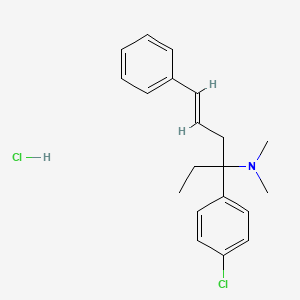
1-(4-Chlorophenyl)-N,N-dimethyl-1-ethyl-(4-phenyl)but-3-en-1-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JO-1870 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the intermediate: The initial step involves the reaction of p-chlorophenylacetonitrile with ethylmagnesium bromide to form the corresponding ketone.
Reduction: The ketone is then reduced using lithium aluminum hydride to yield the corresponding alcohol.
Amination: The alcohol is then subjected to amination using dimethylamine to form the final product, JO-1870.
Industrial Production Methods
Industrial production of JO-1870 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
JO-1870 undergoes various chemical reactions, including:
Oxidation: JO-1870 can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: JO-1870 can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on biological systems, particularly in the modulation of neurotransmitter release.
Medicine: Explored for its potential use in the treatment of urinary bladder incontinence.
Mechanism of Action
JO-1870 exerts its effects through an opioid mechanism. It specifically displaces [3H]-[D-Ala2,MePhe4,Gly5-(ol)]enkephalin from binding sites in guinea pig whole-brain membranes and rat thalamus. The sodium shift ratio obtained from [3H]naloxone binding suggests that JO-1870 has some opioid agonist activity. This mechanism likely contributes to its ability to increase bladder capacity and threshold pressure responsible for urination .
Comparison with Similar Compounds
Similar Compounds
Morphine: A well-known opioid agonist used for pain management.
Propantheline Bromide: An anticholinergic drug used for urinary incontinence.
Terodiline: Another anticholinergic agent used for similar indications.
Uniqueness of JO-1870
JO-1870 is unique in its nonanticholinergic mechanism of action, which distinguishes it from other drugs used for urinary incontinence. Unlike anticholinergic drugs, JO-1870 does not significantly affect cardiorespiratory, gastrointestinal, or nociceptive systems, making it a potentially safer alternative .
Properties
CAS No. |
141034-43-7 |
|---|---|
Molecular Formula |
C20H25Cl2N |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine;hydrochloride |
InChI |
InChI=1S/C20H24ClN.ClH/c1-4-20(22(2)3,18-12-14-19(21)15-13-18)16-8-11-17-9-6-5-7-10-17;/h5-15H,4,16H2,1-3H3;1H/b11-8+; |
InChI Key |
MGMLEOAQYQETSX-YGCVIUNWSA-N |
Isomeric SMILES |
CCC(C/C=C/C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N(C)C.Cl |
SMILES |
CCC(CC=CC1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N(C)C.Cl |
Canonical SMILES |
CCC(CC=CC1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N(C)C.Cl |
Synonyms |
1-(4-chlorophenyl)-N,N-dimethyl-1-ethyl-(4-phenyl)but-3-en-1-ylamine JO 1870 JO-1870 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



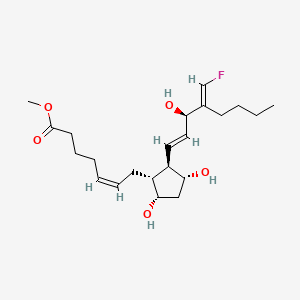
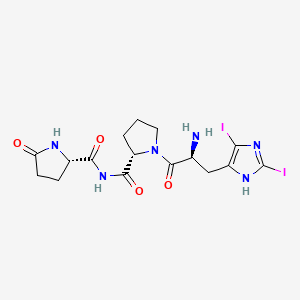
![2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B1234309.png)

![4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1234315.png)

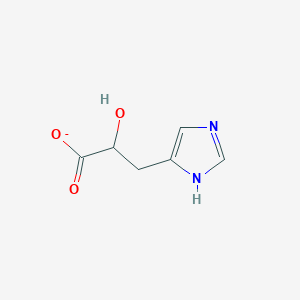
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B1234320.png)
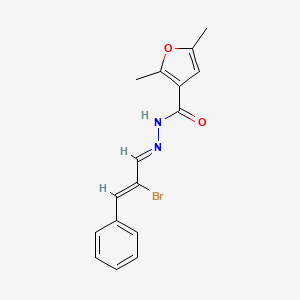
![N-[(E)-(1-acetylindol-3-yl)methylideneamino]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B1234323.png)
![(5-oxo-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-yl) N-methylcarbamate](/img/structure/B1234325.png)

